molecular formula C16H13ClN2O3S B2492540 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895435-33-3

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2492540
CAS No.: 895435-33-3
M. Wt: 348.8
InChI Key: FHOPIHRTWAZNRO-UHFFFAOYSA-N
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Description

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzothiazole-based molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzothiazole derivatives are a prominent scaffold in drug discovery due to their diverse pharmacological profiles. Recent scientific studies highlight that structurally similar compounds, featuring the benzothiazole core, exhibit potent antitumor activities by targeting key enzymatic pathways. For instance, certain benzothiazole analogs have been identified as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer and oxidative stress-related diseases . Furthermore, benzothiazole-benzamide hybrids have shown promise as novel, potent anticancer agents in vitro and in vivo, with some candidates functioning through the inhibition of specific receptor tyrosine kinases like ROR1 or as dual-target inhibitors of EGFR and HER-2, which are critical drivers in certain breast and lung cancers . The specific substitution pattern on this compound, including the 3-chlorobenzamide and 5,6-dimethoxybenzothiazole groups, is characteristic of molecules engineered for optimal interaction with enzyme active sites, potentially leading to high specificity and efficacy in pre-clinical research models. Researchers can utilize this compound to explore new mechanisms of action in cellular signaling and proliferation assays.

Properties

IUPAC Name

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPIHRTWAZNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s properties are influenced by its substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C₁₅H₁₁ClN₂OS 302.78 6-methyl, 3-chloro Reduced steric hindrance vs. dimethoxy
3,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C₁₅H₁₀Cl₂N₂OS 337.22 6-methyl, 3,4-dichloro Enhanced electron-withdrawing effects
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 288.68 Thiazole core, difluoro, chloro Bioactive (PFOR enzyme inhibition)
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide C₁₄H₁₀ClNO₃ 275.69 Benzodioxole instead of benzothiazole Altered π-stacking and solubility
  • Steric Effects : Dimethoxy groups introduce greater steric bulk than single methyl or halogen substituents, which may reduce packing efficiency in crystal lattices. For example, N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit lattice volumes of ~1169–1195 ų, influenced by substituents .

Crystallographic and Stability Comparisons

  • Crystal Packing: Analogous benzothiazolyl benzamides exhibit monoclinic or orthorhombic crystal systems. For example, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) has lattice parameters a = 5.22 Å, b = 20.26 Å, c = 11.30 Å , whereas the Ni(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a monoclinic system with a = 14.60 Å, b = 8.36 Å . The target compound’s dimethoxy groups likely increase unit cell dimensions due to steric demands.
  • Thermal Stability : Methoxy groups generally enhance thermal stability compared to halogens, as seen in related benzamide derivatives .

Biological Activity

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole class, noted for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities of this compound, including its antimicrobial properties, mechanisms of action, and applications in various fields.

Chemical Structure

The compound features a benzothiazole core with a chlorine atom at the para position relative to the amide group and two methoxy groups on the benzothiazole moiety. This unique substitution pattern contributes to its distinct chemical properties.

Property Details
IUPAC Name This compound
Molecular Formula C16H13ClN2O3S
Molecular Weight 348.804 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity. A study published in Molecules (2013) demonstrated its effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its interactions with specific molecular targets can inhibit enzyme activity, affecting various biological pathways. For instance, it has shown promise in inhibiting butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease research .

The biological activity of this compound primarily involves:

  • Binding to Enzymes: The compound binds to specific enzymes, inhibiting their function.
  • Disruption of Cellular Processes: By interfering with critical cellular mechanisms, it can affect pathogen growth or cancer cell proliferation.

Case Studies

  • Antibacterial Activity Study:
    • A study evaluated the antibacterial effects of various N-substituted benzamides, including this compound. Results indicated notable activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects:
    • In vitro studies suggest that derivatives of benzothiazole compounds can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) aggregates. While not directly tested on this compound, its structural similarities suggest potential neuroprotective roles .

Applications

The versatility of this compound extends across several fields:

  • Medicinal Chemistry: As a lead compound for developing new antibiotics or neuroprotective agents.
  • Material Science: Utilized in synthesizing novel materials due to its unique chemical properties.
  • Chemical Sensors: Explored for use in developing sensors due to its reactive nature.

Q & A

Basic: What are the key synthetic methodologies for preparing 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide?

Answer:
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. A representative method (adapted from related compounds in and ) includes:

Reacting 5,6-dimethoxy-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in pyridine or another base to facilitate amide bond formation.

Purification via column chromatography or recrystallization (e.g., from methanol or ethanol).
Critical parameters include reaction time (overnight stirring) and temperature (room temperature or mild heating). Monitoring via TLC and washing with NaHCO₃ to remove unreacted acid chloride are essential steps .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a solvent (e.g., methanol). Data collection uses diffractometers, and refinement employs programs like SHELXL ( ), which handles small-molecule structures. Key steps:

  • Hydrogen atoms are placed geometrically and refined using a riding model.
  • Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are analyzed to understand packing motifs (Example: centrosymmetric dimers in ).
    SHELX software is preferred for its robustness in handling twinned data and high-resolution refinements .

Advanced: How do methoxy and chloro substituents influence the compound’s bioactivity and solubility?

Answer:

  • Methoxy groups : Enhance solubility via increased polarity and hydrogen-bonding capacity (). They may also modulate bioactivity by altering electron density on the benzothiazole ring.
  • Chloro substituents : Introduce steric and electronic effects, potentially improving binding to hydrophobic enzyme pockets (e.g., in antimicrobial or anticancer targets; ).
    Methodological note : Comparative studies using analogues (e.g., replacing Cl with F or Me) and logP measurements can quantify substituent effects on solubility and activity .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Conflicts (e.g., NMR vs. IR results) require cross-validation:

Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 379.05; ).

2D NMR (COSY, HSQC) : Resolve ambiguous proton assignments, especially in overlapping aromatic regions.

CCS values : Compare experimental vs. predicted collision cross-section data (e.g., 184.7 Ų for [M+H]+; ) using ion mobility spectrometry.

X-ray crystallography : Provides definitive structural validation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm amide bond formation (N–H signal at δ ~10 ppm; ).
  • IR spectroscopy : Identify C=O (1640–1680 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches ().
  • High-resolution MS : Verify molecular formula (C₁₇H₁₅ClN₂O₄S; ).

Advanced: How to design experiments evaluating this compound’s anticancer activity?

Answer:

In vitro assays :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the benzamide ring) and compare IC₅₀ values ().

Molecular docking : Predict binding to targets like tubulin or kinases using software (AutoDock Vina).

In vivo models : Use xenograft mice for efficacy and toxicity profiling .

Basic: What are the predicted physicochemical properties of this compound?

Answer:

  • Molecular weight : 378.83 g/mol (C₁₇H₁₅ClN₂O₄S).
  • Collision cross-section (CCS) : Predicted CCS for [M+H]+ is 184.7 Ų (ion mobility; ).
  • logP : Estimated ~3.2 (using software like MarvinSuite), indicating moderate lipophilicity.
  • Solubility : Low in water; DMSO or ethanol are suitable solvents for biological assays .

Advanced: What challenges arise in optimizing the synthetic yield of this compound?

Answer:

  • Side reactions : Competing acylation at other amine sites (e.g., benzothiazole N). Mitigate via controlled stoichiometry and low temperatures.
  • Purification difficulties : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate).
  • Scale-up issues : Microwave-assisted synthesis () can improve reaction efficiency.
  • Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to enhance crystal quality for XRD .

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